
3,11-Dioxa-2,12-disilatridecane, 2,2,12,12-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,11-Dioxa-2,12-disilatridecane, 2,2,12,12-tetramethyl- is a chemical compound with the molecular formula C13H32O2Si2. It consists of 32 hydrogen atoms, 13 carbon atoms, and 2 oxygen atoms . This compound is known for its unique structure, which includes silicon and oxygen atoms in its backbone, making it a member of the organosilicon compounds family.
Vorbereitungsmethoden
The synthesis of 3,11-Dioxa-2,12-disilatridecane, 2,2,12,12-tetramethyl- involves several steps. One common method includes the reaction of appropriate silanes with diols under controlled conditions. The reaction typically requires a catalyst, such as a platinum-based catalyst, to facilitate the formation of the silicon-oxygen bonds. The reaction conditions, including temperature and pressure, are carefully controlled to ensure high yield and purity of the product .
Industrial production methods often involve large-scale reactions in specialized reactors. These methods are optimized for efficiency and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for various applications .
Analyse Chemischer Reaktionen
3,11-Dioxa-2,12-disilatridecane, 2,2,12,12-tetramethyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced silicon-containing products.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of silanols or siloxanes, while substitution reactions can yield a variety of organosilicon compounds .
Wissenschaftliche Forschungsanwendungen
3,11-Dioxa-2,12-disilatridecane, 2,2,12,12-tetramethyl- has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds. Its unique structure makes it valuable for studying silicon-oxygen chemistry.
Biology: The compound is used in the development of silicon-based biomaterials
Medicine: Research is ongoing to explore the use of this compound in developing new pharmaceuticals. Its unique properties may offer advantages in drug design and delivery.
Wirkmechanismus
The mechanism of action of 3,11-Dioxa-2,12-disilatridecane, 2,2,12,12-tetramethyl- involves its interaction with molecular targets through its silicon-oxygen backbone. The compound can form stable complexes with various molecules, influencing their reactivity and stability. The pathways involved in its action depend on the specific application and the molecular targets it interacts with .
Vergleich Mit ähnlichen Verbindungen
3,11-Dioxa-2,12-disilatridecane, 2,2,12,12-tetramethyl- can be compared with other similar compounds, such as:
2,2,3,3,11,11,12,12-octamethyl-4,10-dioxa-3,11-disilatridecane: This compound has a similar structure but differs in the number and position of methyl groups.
3,3,11,11-tetramethoxy-2,12-dioxa-7-thia-3,11-disilatridecane: This compound includes sulfur in its structure, which imparts different chemical properties.
The uniqueness of 3,11-Dioxa-2,12-disilatridecane, 2,2,12,12-tetramethyl- lies in its specific arrangement of silicon, oxygen, and methyl groups, which confer distinct chemical and physical properties .
Eigenschaften
CAS-Nummer |
54494-07-4 |
|---|---|
Molekularformel |
C13H32O2Si2 |
Molekulargewicht |
276.56 g/mol |
IUPAC-Name |
trimethyl(7-trimethylsilyloxyheptoxy)silane |
InChI |
InChI=1S/C13H32O2Si2/c1-16(2,3)14-12-10-8-7-9-11-13-15-17(4,5)6/h7-13H2,1-6H3 |
InChI-Schlüssel |
WYTWQDRRTMTYJO-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OCCCCCCCO[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


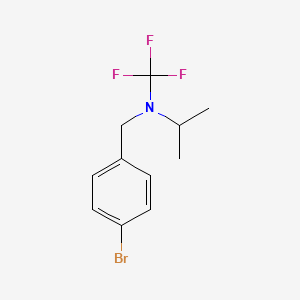
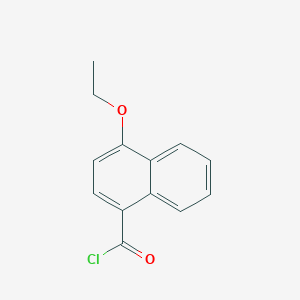

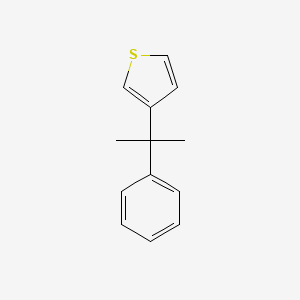
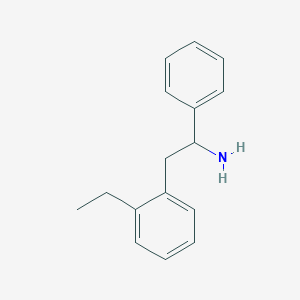
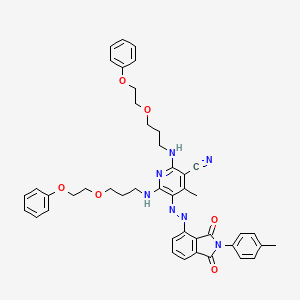
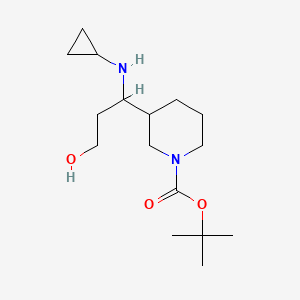
![N,N-dibenzyl-1-methylbicyclo[2.2.2]octan-4-amine](/img/structure/B13945941.png)
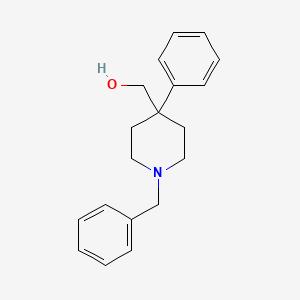
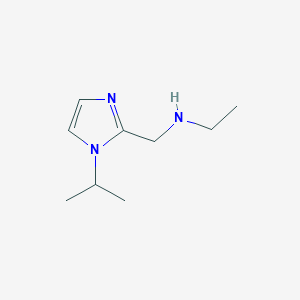
![1-Pentyn-3-ol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B13945971.png)



